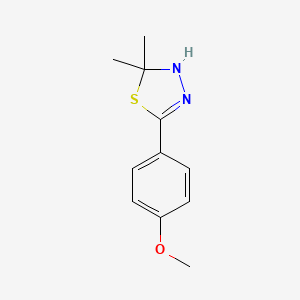
1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of thiosemicarbazide with 4-methoxybenzoyl chloride in the presence of a base such as pyridine can yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Thiadiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiadiazoles can lead to the formation of thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They are often explored as potential drug candidates.
Agriculture: Thiadiazole derivatives are used as fungicides, herbicides, and insecticides due to their ability to inhibit the growth of various pathogens.
Materials Science: These compounds are used in the development of organic semiconductors, dyes, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, and DNA. For example, some thiadiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Others may interact with receptors to modulate signaling pathways, resulting in anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and triazoles. While all these compounds contain nitrogen and sulfur or oxygen atoms in their ring structures, thiadiazoles are unique in their ability to exhibit a wide range of biological activities. Oxadiazoles and triazoles also have significant applications in medicinal chemistry and materials science, but their chemical reactivity and biological properties can differ from those of thiadiazoles.
List of Similar Compounds
1,3,4-Oxadiazole: Contains an oxygen atom in place of sulfur.
1,2,4-Triazole: Contains an additional nitrogen atom in the ring.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring.
Eigenschaften
CAS-Nummer |
82243-13-8 |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-2,2-dimethyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H14N2OS/c1-11(2)13-12-10(15-11)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3 |
InChI-Schlüssel |
VNUFTGKNPPVCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NN=C(S1)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


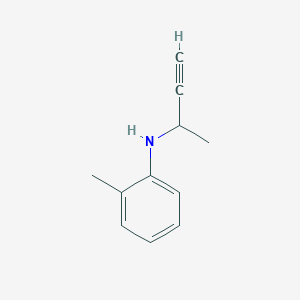
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)


![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

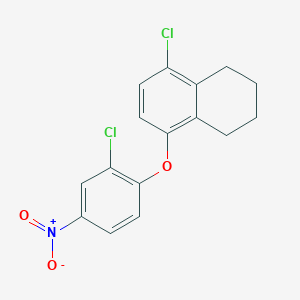

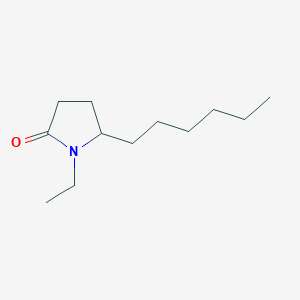
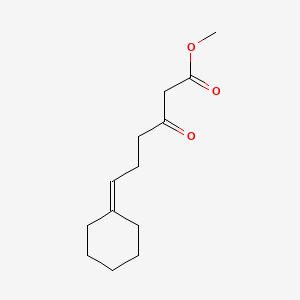
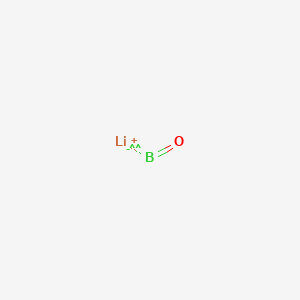
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
